molecular formula C24H31N3O2 B1622574 2(1H)-Quinolinone, 3,4-dihydro-6-(3-(4-(2-ethoxyphenyl)-1-piperazinyl)propyl)- CAS No. 80834-63-5

2(1H)-Quinolinone, 3,4-dihydro-6-(3-(4-(2-ethoxyphenyl)-1-piperazinyl)propyl)-

Cat. No.: B1622574
CAS No.: 80834-63-5
M. Wt: 393.5 g/mol
InChI Key: LNNZZDORFCHETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(1H)-Quinolinone, 3,4-dihydro-6-(3-(4-(2-ethoxyphenyl)-1-piperazinyl)propyl)- is a useful research compound. Its molecular formula is C24H31N3O2 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(1H)-Quinolinone, 3,4-dihydro-6-(3-(4-(2-ethoxyphenyl)-1-piperazinyl)propyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Quinolinone, 3,4-dihydro-6-(3-(4-(2-ethoxyphenyl)-1-piperazinyl)propyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

80834-63-5

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

6-[3-[4-(2-ethoxyphenyl)piperazin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C24H31N3O2/c1-2-29-23-8-4-3-7-22(23)27-16-14-26(15-17-27)13-5-6-19-9-11-21-20(18-19)10-12-24(28)25-21/h3-4,7-9,11,18H,2,5-6,10,12-17H2,1H3,(H,25,28)

InChI Key

LNNZZDORFCHETO-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CCCC3=CC4=C(C=C3)NC(=O)CC4

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CCCC3=CC4=C(C=C3)NC(=O)CC4

80834-63-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.0 Grams of 6-{1-oxo-3-[4-(2-ethoxyphenyl)-1-piperazinyl]propyl}-3,4-dihydrocarbostyril monohydrochloride and 0.4 g of palladium black were suspended in 100 ml of water and the suspension was catalytically hydrogenated under 3 atmospheric pressure of hydrogen gas at 80° C. Then 5 ml of concentrated hydrochloric acid was added to the reaction mixture and further catalytically hydrogenated. The catalyst was removed by filtration and to the filtrate thus obtained was neutralized by adding 10N-NaOH aqueous solution, then extracted with chloroform. The chloroform was removed by distillation and the residue thus obtained was purified by column chromatography. Recrystallized from ether to obtain 6-{3-[4-(2-ethoxyphenyl)-1-piperazinyl]propyl}-3,4-dihydrocarbostyril in colorless prism-like crystals. Yield: 0.8 g.
Name
6-{1-oxo-3-[4-(2-ethoxyphenyl)-1-piperazinyl]propyl}-3,4-dihydrocarbostyril monohydrochloride
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reactant
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5 mL
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100 mL
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0.4 g
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